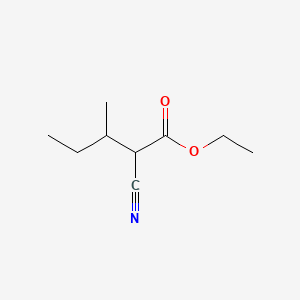

Ethyl 2-cyano-3-methylpentanoate

説明

Contextualization within Organic Synthesis and Chemical Sciences Research

Ethyl 2-cyano-3-methylpentanoate is an organic compound that holds a significant position in the landscape of organic synthesis and chemical sciences research. ontosight.ai As a member of the cyanoester family, it is characterized by the presence of both a cyano (-C≡N) group and an ester group (-COO-). ontosight.ai This dual functionality makes it a valuable asset in the synthesis of a wide array of more complex molecules. ontosight.aismolecule.com The study of such compounds is integral to the advancement of organic chemistry, as they serve as fundamental building blocks for creating novel chemical structures with potential applications in various scientific fields. ontosight.ai The broader class of compounds to which it belongs, cyanoacetates, are well-established starting materials for the synthesis of numerous heterocycles that are core components of many pharmaceutical drugs. wikipedia.org

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The true significance of ethyl 2-cyano-3-methylpentanoate lies in its versatility as a synthetic intermediate. smolecule.com The electron-withdrawing nature of the cyano group enhances the reactivity of the molecule, making it a good Michael acceptor and susceptible to a variety of chemical transformations. This allows for the strategic formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic scaffolds. smolecule.com

Key reactions involving ethyl 2-cyano-3-methylpentanoate include:

Michael Addition: The activated nature of the molecule allows it to readily participate in Michael addition reactions with various nucleophiles. smolecule.com

Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyano-3-methylpentanoic acid, and ethanol (B145695). smolecule.com

These reactions demonstrate the compound's utility as a flexible building block, enabling chemists to introduce new functional groups and extend the carbon skeleton in a controlled manner. This adaptability makes it a valuable precursor for the synthesis of more intricate molecules with potential uses in pharmaceuticals and material science. ontosight.aismolecule.com

Overview of Research Trajectories Pertaining to Cyanoesters and Related Functionalities

Research involving cyanoesters and related functionalities is aligned with several key trajectories in modern organic chemistry. A significant trend is the development of more efficient and environmentally benign synthetic methods, often referred to as "green chemistry". e3s-conferences.org This includes the use of less hazardous reagents and solvents, and the development of catalytic reactions that minimize waste. The synthesis of cyanoesters itself has evolved, with various methods being employed, such as the Knoevenagel condensation. smolecule.com

Furthermore, the exploration of cyanoacetates as precursors for a wide range of compounds continues to be a fruitful area of research. These starting materials are instrumental in the synthesis of diverse heterocyclic systems, including pyrazoles, pyrimidines, and pyrroles, which are of great interest in medicinal chemistry. wikipedia.org The ongoing development of novel synthetic methodologies aims to expand the utility of these versatile building blocks, making the synthesis of complex and valuable molecules more accessible and sustainable. scripps.edu

Physicochemical Properties of Ethyl 2-cyano-3-methylpentanoate

| Property | Value |

| Molecular Formula | C9H15NO2 |

| Molecular Weight | 169.22 g/mol |

| InChI Key | INPSAVANRKDAJY-UHFFFAOYSA-N |

| SMILES | CCC(C)C(C#N)C(=O)OCC |

| Predicted XLogP | 2.3 |

This data is computationally predicted and sourced from PubChemLite. uni.lu

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-cyano-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPSAVANRKDAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993845 | |

| Record name | Ethyl 2-cyano-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-45-7 | |

| Record name | Ethyl 2-cyano-3-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7309-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyano-3-methylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007309457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeric acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valeric acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-3-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 2 Cyano 3 Methylpentanoate

Established Reaction Pathways for Ethyl 2-cyano-3-methylpentanoate Synthesis

The synthesis of ethyl 2-cyano-3-methylpentanoate has been accomplished through various well-documented reaction pathways. These methods, including Knoevenagel condensations, alkylation reactions, and other nucleophilic processes, provide versatile approaches for chemists to access this important building block.

Knoevenagel Condensation Approaches for Ethyl 2-cyano-3-methylpentanoate

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated cyanoesters. This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with a carbonyl compound. The reaction is typically catalyzed by a base and proceeds through the formation of a stable carbanion.

One reported method for the synthesis of ethyl 2-cyano-3-methylpentanoate involves the Knoevenagel condensation of ethyl acetoacetate (B1235776) with cyanoacetic acid. smolecule.com This reaction is typically carried out in the presence of a base catalyst. The base facilitates the deprotonation of cyanoacetic acid, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetoacetate. Subsequent dehydration of the intermediate adduct yields the desired product.

A more direct and widely utilized Knoevenagel condensation approach involves the reaction of ethyl cyanoacetate with butanone (also known as methyl ethyl ketone). smolecule.com This reaction is catalyzed by a base, which deprotonates the α-carbon of ethyl cyanoacetate, forming a reactive enolate. This enolate then attacks the carbonyl carbon of butanone. The resulting intermediate undergoes dehydration to afford ethyl 2-cyano-3-methyl-2-pentenoate. Subsequent reduction of the carbon-carbon double bond would be necessary to yield the target compound, ethyl 2-cyano-3-methylpentanoate. Various bases can be employed as catalysts for this condensation, with their selection influencing reaction rates and yields. unifap.brorganic-chemistry.org

| Reactants | Catalyst | Product |

| Ethyl Cyanoacetate, Butanone | Base (e.g., piperidine, triethylamine) | Ethyl 2-cyano-3-methyl-2-pentenoate |

Table 1: Knoevenagel Condensation for the Synthesis of Ethyl 2-cyano-3-methyl-2-pentenoate

Alkylation Reactions of Ethyl Cyanoacetate with Appropriate Alkyl Halides

Alkylation of the active methylene group in ethyl cyanoacetate provides another versatile route for the synthesis of substituted cyanoesters. chemprob.org This method involves the deprotonation of ethyl cyanoacetate with a suitable base to form a carbanion, which then acts as a nucleophile to displace a halide from an alkyl halide. To synthesize ethyl 2-cyano-3-methylpentanoate via this route, a two-step alkylation would be required. The first alkylation would introduce an ethyl group, followed by a second alkylation with a sec-butyl halide. Alternatively, a more complex alkylating agent could be envisioned. The efficiency of this reaction is dependent on the choice of base, solvent, and the reactivity of the alkyl halide. chemprob.org

| Reactants | Base | Alkyl Halide | Product |

| Ethyl Cyanoacetate | Sodium Ethoxide | 2-Bromobutane | Ethyl 2-cyano-3-methylpentanoate |

Table 2: Illustrative Alkylation Reaction for Ethyl 2-cyano-3-methylpentanoate Synthesis

Reaction of Ethyl Cyanoacetate with 3-Methyl-2-pentenoic Acid Under Acidic Conditions

While less common, the reaction of ethyl cyanoacetate with an α,β-unsaturated carboxylic acid like 3-methyl-2-pentenoic acid under acidic conditions could potentially lead to the desired product through a Michael addition followed by esterification. chemprob.org In this scenario, the ethyl cyanoacetate would act as the nucleophile in a conjugate addition to the unsaturated acid. Subsequent esterification of the resulting carboxylic acid with ethanol (B145695) would yield ethyl 2-cyano-3-methylpentanoate. The specific conditions and catalysts required for this transformation would need to be carefully optimized.

Nucleophilic Substitution and Condensation Reactions for Cyanoester Formation

The formation of the cyanoester functionality in ethyl 2-cyano-3-methylpentanoate can also be achieved through various nucleophilic substitution and condensation reactions. smolecule.com One fundamental approach involves the reaction of a pre-formed α-halocarboxylate with a cyanide salt. For instance, the reaction of ethyl 2-bromo-3-methylpentanoate with sodium or potassium cyanide would directly yield ethyl 2-cyano-3-methylpentanoate. This method is a direct application of the Kolbe nitrile synthesis. wikipedia.org

Furthermore, condensation reactions involving reagents that can introduce both the cyano and ester functionalities simultaneously are also plausible. These methods often involve the use of specialized coupling agents or multi-step sequences that build the molecule's core structure.

Advanced Synthetic Techniques and Catalysis in Ethyl 2-cyano-3-methylpentanoate Synthesis

The synthesis of Ethyl 2-cyano-3-methylpentanoate benefits from advanced organic chemistry techniques that not only facilitate its formation but also allow for control over its stereochemistry and adherence to environmentally conscious principles.

Stereoselective Synthesis Approaches for Chiral Ethyl 2-cyano-3-methylpentanoate

The structure of Ethyl 2-cyano-3-methylpentanoate contains two chiral centers, meaning it can exist as four distinct stereoisomers. The synthesis of a single, desired stereoisomer (enantiomer or diastereomer) is crucial for applications where biological activity is key, such as in the pharmaceutical industry. Stereoselective synthesis aims to produce a specific stereoisomer in high yield over others.

Two primary strategies can be employed for the asymmetric synthesis of this compound:

Use of Chiral Auxiliaries: This method involves temporarily incorporating a chiral molecule (the auxiliary) into the starting material. This auxiliary directs the reaction to proceed in a stereospecific manner. For instance, in reactions analogous to the synthesis of chiral cyanocinnamates, auxiliaries like (S)-ethyl lactate (B86563) or (R)-pantolactone can be used to control the stereochemical outcome of the reaction. unirioja.es After the key stereocenter is set, the auxiliary is cleaved from the molecule to yield the desired chiral product.

Enzymatic Resolution: This technique utilizes the high stereospecificity of enzymes to separate a racemic mixture (an equal mixture of enantiomers). acs.org In a potential pathway, a racemic mixture of a precursor acid, 2-cyano-3-methylpentanoic acid, could be subjected to an esterification reaction catalyzed by a specific lipase. The enzyme would selectively catalyze the esterification of one enantiomer to form the desired Ethyl 2-cyano-3-methylpentanoate, leaving the other enantiomer unreacted. The ester and the unreacted acid can then be separated. A patent for a related compound describes resolving a cyanoester intermediate via enzymatic processes to obtain an optically pure product. google.com

| Method | Principle | Advantages | Considerations |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to a substrate to direct a stereoselective reaction. unirioja.es | High diastereoselectivity can be achieved. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | Use of stereospecific enzymes to selectively react with one enantiomer in a racemic mixture. acs.orggoogle.com | High enantiomeric excess; reactions often occur under mild conditions. | Maximum theoretical yield is 50% for the desired enantiomer; requires screening for a suitable enzyme. |

Application of Green Chemistry Principles in Cyanoester Synthesis, Including Catalyst Recycling

Green chemistry is a framework of principles aimed at making chemical processes more environmentally sustainable. sigmaaldrich.comvapourtec.com These principles are highly relevant to the synthesis of cyanoesters like Ethyl 2-cyano-3-methylpentanoate.

Key principles applicable to this synthesis include:

Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, which minimizes waste. acs.org The synthesis of cyanoesters often relies on catalysts to drive the reaction efficiently. researchgate.nete3s-conferences.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Knoevenagel condensation, a potential route to this compound, can have good atom economy.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. sigmaaldrich.com Research into related syntheses has shown that solvents like acetonitrile (B52724) can be effective and "greener" alternatives to more hazardous options like benzene (B151609) or dichloromethane. scielo.br

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. vapourtec.com Exploring catalysts that are active under milder conditions is a key goal.

Catalyst Recycling

Catalyst recycling is a critical aspect of green chemistry, reducing both cost and environmental impact. numberanalytics.com For the synthesis of cyanoesters, both homogeneous and heterogeneous catalysts can be used, each with different recycling strategies.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction). They can be recovered through simple physical processes like filtration or centrifugation. encyclopedia.pub For catalysts with magnetic properties, an external magnetic field can be used for separation, which is highly efficient. encyclopedia.pub

Homogeneous Catalysts: These catalysts are dissolved in the reaction mixture. Their recovery can be more complex. Methods include precipitation, crystallization, or immobilization on solid supports to convert them into a heterogeneous form. numberanalytics.comnih.gov A novel approach involves using electrochemical methods where a catalyst is temporarily bound to an electrode and then released for the next reaction cycle, reducing energy use compared to heat-based methods. azocleantech.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of Ethyl 2-cyano-3-methylpentanoate

To ensure an efficient and cost-effective synthesis, reaction conditions must be carefully optimized. Key parameters include the choice of solvent, reaction temperature, and the type and concentration of the catalyst.

Influence of Solvent Polarity and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature can dramatically affect the rate, yield, and selectivity of a chemical reaction. scielo.br

Solvent Polarity: The polarity of the solvent influences the solubility of reactants and can stabilize transition states, thereby affecting the reaction rate. In studies on related esterification and coupling reactions, a range of solvents with varying polarities are often tested to find the optimal medium. For example, in one study, acetonitrile provided a better balance of conversion and selectivity compared to other solvents. scielo.br

| Parameter | Effect on Reaction | Optimization Goal |

| Solvent | Affects reactant solubility and stability of intermediates. Polarity can influence reaction pathways. scielo.br | Find a solvent that maximizes yield and selectivity while being environmentally benign. |

| Temperature | Higher temperatures increase reaction rates but can also increase byproduct formation. e3s-conferences.orgscielo.br | Identify the lowest possible temperature that provides a high conversion rate within a reasonable timeframe. |

Role of Catalyst Selection and Concentration in Yield Improvement

The catalyst is often the most critical component in achieving high yield and purity.

Catalyst Selection: The choice of catalyst (e.g., acid, base, or metal complex) determines the reaction mechanism. For esterification reactions, common catalysts include strong acids like p-toluenesulfonic acid or heteropoly acids like silicotungstic acid. researchgate.nete3s-conferences.org The latter is considered a green catalyst due to its high activity, stability, and lower corrosivity. e3s-conferences.org The choice between a homogeneous and heterogeneous catalyst also impacts reaction work-up and catalyst recyclability. encyclopedia.pub

Catalyst Concentration: The amount of catalyst used is a critical variable. Insufficient catalyst will result in a slow or incomplete reaction. Conversely, an excessive amount may not improve the yield further and can complicate product purification, as well as increase costs. In studies on the synthesis of ethyl cyanoacetate, the catalyst amount was identified as the most significant factor influencing the esterification rate, with an optimal concentration of 1.5% being determined. e3s-conferences.org

| Catalyst Parameter | Influence on Yield and Purity | Optimization Strategy |

| Type/Selection | Determines reaction pathway and rate. Can influence selectivity and potential for side reactions. e3s-conferences.org | Screen various catalysts (acidic, basic, metallic, enzymatic) to find one with high activity and selectivity for the desired product. |

| Concentration | Directly impacts reaction rate. Optimal concentration leads to maximum yield in the shortest time. researchgate.nete3s-conferences.org | Perform experiments with varying catalyst concentrations to identify the point of maximum efficiency without unnecessary excess. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Cyano 3 Methylpentanoate

Fundamental Reaction Pathways of Ethyl 2-cyano-3-methylpentanoate

The reactivity of ethyl 2-cyano-3-methylpentanoate is largely dictated by its two primary functional groups: the ester and the nitrile. These groups can undergo a variety of transformations, providing pathways to a diverse range of chemical structures.

Hydrolysis of the Ester Moiety in Ethyl 2-cyano-3-methylpentanoate

The ester group in ethyl 2-cyano-3-methylpentanoate can be cleaved through hydrolysis. smolecule.com This reaction can be catalyzed by either an acid or a base. openstax.orgchemistrysteps.com

In an acidic environment, the reaction begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. chemistrysteps.com Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield 2-cyano-3-methylpentanoic acid. smolecule.com

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. openstax.org This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion, forming the carboxylate salt of 2-cyano-3-methylpentanoic acid. Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product. openstax.org

It is worth noting that under certain reaction conditions, the nitrile group can also be partially hydrolyzed to a carboxylic acid function. researchgate.net

Reduction of the Nitrile Group to Amine Functionalities

The nitrile group (-C≡N) in ethyl 2-cyano-3-methylpentanoate can be reduced to a primary amine (-CH2NH2). fiveable.me This transformation is a valuable tool in organic synthesis for the introduction of nitrogen-containing functionalities.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. fiveable.melibretexts.org The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. openstax.orglibretexts.org This initial addition forms an imine anion, which undergoes a second hydride addition to yield a dianion. openstax.org An aqueous workup then protonates the dianion to give the primary amine. libretexts.org

Catalytic hydrogenation typically employs hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C). commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) or ammonium (B1175870) hydroxide is often added to the reaction mixture. commonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) can also be utilized for this reduction. commonorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Cyano Group of Ethyl 2-cyano-3-methylpentanoate

While the cyano group itself is a functional group, it can be introduced into molecules through nucleophilic substitution reactions. ebsco.comlibretexts.org For instance, the synthesis of nitriles often involves the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. libretexts.org In the context of synthesizing a precursor to ethyl 2-cyano-3-methylpentanoate, a suitable alkyl halide would be reacted with a cyanide salt to introduce the -CN group. libretexts.org

The cyano group can also act as a nucleophile in certain reactions, such as the Ritter reaction, where it adds to a carbocation. fiveable.me However, in the context of ethyl 2-cyano-3-methylpentanoate, the primary reactivity of the cyano group is as an electrophile at the carbon atom. The triple bond between carbon and nitrogen makes the carbon atom susceptible to attack by nucleophiles. fiveable.me For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.org

Advanced Organic Transformations Involving Ethyl 2-cyano-3-methylpentanoate

Beyond its fundamental reactions, ethyl 2-cyano-3-methylpentanoate can participate in more complex organic transformations, allowing for the construction of intricate molecular architectures.

Michael Addition Reactions and Conjugate Additions Exhibited by Ethyl 2-cyano-3-methylpentanoate

The presence of the electron-withdrawing cyano group enhances the ability of the molecule to act as a Michael acceptor. smolecule.com In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, a related system where the cyano group activates the double bond. byjus.commasterorganicchemistry.com

For ethyl 2-cyano-3-methylpentanoate to act as a Michael acceptor, it would first need to be converted to an α,β-unsaturated precursor, such as ethyl 2-cyano-3-methyl-2-pentenoate. nih.govsigmaaldrich.comsigmaaldrich.com In this unsaturated form, the double bond is conjugated with the electron-withdrawing cyano and ester groups, making the β-carbon electrophilic and susceptible to attack by Michael donors. masterorganicchemistry.com Michael donors are typically stabilized carbanions, such as those derived from malonates, nitroalkanes, or other active methylene (B1212753) compounds. organic-chemistry.org The reaction is thermodynamically controlled and is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgtamu.edu

Derivatization through Alkylation and Functionalization at the Alpha-Position

The α-position of ethyl 2-cyano-3-methylpentanoate, the carbon atom situated between the cyano and the ester groups, is acidic due to the electron-withdrawing nature of both functionalities. wikipedia.org This acidity allows for the deprotonation of this carbon by a suitable base to form a stable carbanion or enolate.

This enolate is a potent nucleophile and can readily participate in alkylation reactions with various electrophiles, such as alkyl halides. This allows for the introduction of a wide range of substituents at the α-position, leading to the synthesis of more complex and functionalized molecules. For instance, the alkylation of a similar compound, ethyl 3-methyl-2-cyanobutyrate, with ethyl 2-bromoisopentanoate has been reported. This process of generating an enolate followed by alkylation is a fundamental strategy in organic synthesis for carbon-carbon bond formation. chemprob.org

Mechanistic Elucidation of Key Transformations of Ethyl 2-cyano-3-methylpentanoate

The mechanistic understanding of reactions involving Ethyl 2-cyano-3-methylpentanoate is largely inferred from studies on analogous cyanoacetate (B8463686) esters. The key transformations are expected to be variants of classical organic reactions such as the Knoevenagel condensation and Michael addition, where the cyano and ester groups play a crucial role in stabilizing intermediates and influencing reaction pathways.

Kinetic Studies of Reaction Rates for Ethyl 2-cyano-3-methylpentanoate Derivatives

Direct kinetic studies on the reaction rates of Ethyl 2-cyano-3-methylpentanoate derivatives are scarce. However, extensive research on the kinetics of reactions involving the parent compound, ethyl cyanoacetate, offers valuable insights into the factors that govern the reactivity of this class of compounds.

One of the fundamental reactions of cyanoacetate esters is hydrolysis, the rate of which is influenced by pH and the presence of catalysts. For instance, the base-catalyzed hydrolysis of ethyl cyanoacetate has been studied, and a second-order rate constant can be estimated, highlighting the susceptibility of the ester group to nucleophilic attack. The presence of the 3-methyl group in Ethyl 2-cyano-3-methylpentanoate is expected to introduce steric hindrance around the ester functionality, which would likely decrease the rate of hydrolysis compared to the unsubstituted ethyl cyanoacetate.

To provide a comparative context, the table below presents kinetic data for reactions of the related compound, ethyl cyanoacetate.

| Reaction | Reactant | Catalyst/Conditions | Rate Constant/Observation |

| Hydrolysis | Ethyl Cyanoacetate | Base-catalyzed | Second-order kinetics |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Piperidine/Ethanol | Formation of α,β-unsaturated product |

| Michael Addition | Diethyl Malonate to trans-β-nitrostyrene | Thiourea (B124793) organocatalyst | First order in all reactants |

It is important to note that these values are for a related, unbranched system and should be considered as a baseline for estimating the reactivity of Ethyl 2-cyano-3-methylpentanoate. The introduction of the 3-methyl group would likely lead to a decrease in reaction rates due to steric hindrance.

Investigation of Transition State Structures in Catalyzed Reactions

The investigation of transition state structures provides crucial information about the mechanism of a chemical reaction, including the geometry of the reacting species and the energetic barriers to reaction. While no specific computational studies on the transition states of reactions involving Ethyl 2-cyano-3-methylpentanoate were found, research on catalyzed reactions of similar α-substituted cyanoacetates, particularly the Michael addition, offers a detailed picture of the likely transition state geometries.

In the organocatalyzed Michael addition of α-substituted cyanoacetates to vinyl ketones, computational studies have been employed to elucidate the structure of the transition state. nih.gov These studies suggest a highly organized transition state where the catalyst, typically a bifunctional thiourea or a related structure, interacts with both the nucleophile (the enolate of the cyanoacetate) and the electrophile (the vinyl ketone) through a network of hydrogen bonds. nih.gov

The key features of the transition state for a typical bifunctional thiourea-catalyzed Michael addition of a cyanoacetate derivative are summarized in the table below.

| Feature | Description | Implication for Reactivity and Stereoselectivity |

| Catalyst-Substrate Binding | The thiourea moiety of the catalyst forms hydrogen bonds with the nitro group of the Michael acceptor, while the tertiary amine base deprotonates the cyanoacetate. | This dual activation lowers the energy of the transition state, accelerating the reaction. |

| Enolate Geometry | The enolate of the cyanoacetate is positioned to attack one face of the vinyl ketone. | The specific orientation of the enolate, directed by the chiral catalyst, determines the stereochemical outcome of the reaction. |

| C-C Bond Formation | The transition state involves the formation of the new carbon-carbon bond between the α-carbon of the cyanoacetate and the β-carbon of the vinyl ketone. | The geometry of this forming bond is crucial in determining the overall energy barrier of the reaction. Kinetic isotope effect studies have shown that this is often the rate-determining step. nih.gov |

For Ethyl 2-cyano-3-methylpentanoate, the presence of the 3-methyl group would add another layer of complexity to the transition state structure. This alkyl group would likely occupy a pseudo-equatorial position in the most stable transition state conformation to minimize steric interactions with the catalyst and the Michael acceptor. This steric influence could further enhance the diastereoselectivity of the reaction in cases where a new stereocenter is formed.

Derivatives, Analogues, and Structure Reactivity Relationships of Ethyl 2 Cyano 3 Methylpentanoate

Synthesis and Characterization of Substituted Analogues of Ethyl 2-cyano-3-methylpentanoate

The synthesis of analogues of ethyl 2-cyano-3-methylpentanoate allows for a systematic investigation of how structural changes influence the molecule's properties and reactivity. These syntheses often leverage well-established organic reactions, applied to novel substrates.

Variations in the pentanoate backbone of ethyl 2-cyano-3-methylpentanoate can be achieved through several synthetic strategies. One common approach is the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone. wikipedia.orgresearchgate.net By choosing different carbonyl compounds, a wide array of substituents can be introduced at the 3-position of the pentenoate backbone, which can then be further modified. For instance, condensation with isobutyraldehyde (B47883) could lead to the synthesis of 2-cyano-4-methyl-2-pentenoic acid derivatives. google.com

Another key method for introducing structural diversity is the alkylation of the carbanion formed at the carbon alpha to the nitrile and ester groups. organicreactions.org The acidity of the α-hydrogen makes this position susceptible to deprotonation by a suitable base, followed by reaction with an alkyl halide to introduce new alkyl chains.

The following table illustrates potential structural variations at the pentanoate backbone and the synthetic methods that could be employed for their synthesis.

| Analogue Name | Structural Variation | Potential Synthetic Precursors | Key Reaction Type |

| Ethyl 2-cyano-3,3-diphenylacrylate | Replacement of the 3-methyl group with two phenyl groups | Benzophenone and Ethyl cyanoacetate | Knoevenagel Condensation google.comsigmaaldrich.com |

| Ethyl 2-cyano-3-ethyl-3-methylhexanoate | Introduction of an additional ethyl group at the 3-position | Ethyl 2-cyano-3-methylhexanoate and an ethyl halide | α-Alkylation |

| Ethyl 2-cyano-3-benzylpentanoate | Replacement of the 3-methyl group with a benzyl (B1604629) group | Not specified | Not specified libretexts.org |

| 2-Cyano-4-methylpentanoic acid derivatives | Variation in the alkyl chain length and branching | Isobutyraldehyde and Cyanoacetic acid | Knoevenagel Condensation and Reduction google.com |

This table is generated based on established chemical principles and examples from related syntheses.

These synthetic routes allow for the creation of a library of analogues, each with unique steric and electronic properties, which are essential for studying structure-reactivity relationships.

The ester and cyano groups are not merely passive components of the molecule; they are reactive centers that can be modified to alter the compound's chemical behavior, often to enhance its utility as a synthetic intermediate. wikipedia.orgebsco.com

One of the most significant modifications is the conversion of the ethyl ester to an amide, forming a cyanoacetamide. orgsyn.org This is typically achieved by reacting the ester with an amine, a process known as aminolysis. researchgate.net For example, N-alkylated-2-cyanoacetamide derivatives can be synthesized by refluxing ethyl cyanoacetate with substituted anilines. researchgate.netmdpi.com These cyanoacetamides are valuable precursors in multicomponent reactions, such as the Gewald reaction, which is used to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgnih.govnih.gov

The nitrile group itself is highly versatile. Its reactivity can be enhanced by the presence of adjacent electron-withdrawing groups, which increase the electrophilicity of the nitrile carbon. nih.gov The cyano group can undergo a variety of transformations:

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.com

Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Blaise Reaction: Reaction with an organozinc compound derived from an α-halo ester to form a β-keto ester. youtube.com

Acylation: Reaction with acylating agents to produce β-ketonitriles, which are themselves versatile synthetic intermediates. nih.govrsc.org

The following table summarizes key modifications of the functional groups and their impact on reactivity.

| Functional Group | Modification | Resulting Functional Group | Effect on Reactivity / Application |

| Ester | Aminolysis (reaction with an amine) | Amide (Cyanoacetamide) | Creates key intermediates for multicomponent reactions like the Gewald synthesis. researchgate.netnih.gov |

| Cyano | Hydrolysis | Carboxylic Acid / Amide | Introduces new functional groups for further derivatization. chemistrysteps.com |

| Cyano | Reduction | Primary Amine | Provides a route to amino compounds. libretexts.org |

| Cyano | Blaise Reaction | β-Keto Ester | Forms a 1,3-dicarbonyl compound, a valuable synthetic building block. youtube.com |

| Ester | Acylation of the corresponding nitrile anion | β-Ketonitrile | Generates highly versatile intermediates for synthesizing heteroaromatic compounds. nih.gov |

This table is generated based on established chemical principles and examples from related syntheses.

These transformations highlight the synthetic potential embedded within the structure of ethyl 2-cyano-3-methylpentanoate, allowing it to serve as a scaffold for the creation of a wide range of more complex molecules.

Comparative Analysis of Reactivity Profiles Across Ethyl 2-cyano-3-methylpentanoate Analogues

The reactivity of ethyl 2-cyano-3-methylpentanoate analogues is profoundly influenced by their specific structural features. By comparing the performance of different analogues in key reactions, a clearer picture of their structure-reactivity relationships emerges.

The Knoevenagel condensation is a prime example where these differences become apparent. researchgate.netresearchgate.net The reaction rate and yield are sensitive to the electronic nature of the substituents on the reactants. For instance, in condensations involving aromatic aldehydes and ethyl cyanoacetate, aldehydes bearing electron-donating groups (e.g., -OMe) often lead to excellent yields of the corresponding cyanoacrylates. scielo.org.mx Conversely, electron-withdrawing groups can also perform well under optimized conditions. researchgate.netscielo.org.mx This suggests that the stability of the intermediates and transition states is a key factor.

In the Gewald reaction, the nature of the cyanoacetamide component is crucial. nih.govresearchgate.net While cyanoacetamides derived from aromatic amines are commonly used, those from aliphatic amines have also been investigated, expanding the scope of the reaction. nih.gov The reactivity can be influenced by the nucleophilicity of the amine used to form the cyanoacetamide and the steric bulk around the active methylene group.

The following table provides a comparative overview of the reactivity of different classes of cyanoester and cyanoacetamide analogues in common synthetic transformations.

| Analogue Class | Reaction | Observed Reactivity Trend | Potential Rationale |

| Aryl aldehyde-derived cyanoacrylates | Knoevenagel Condensation | Electron-donating groups on the aldehyde often lead to higher yields. scielo.org.mx | Stabilization of the carbocation intermediate. |

| Cyanoacetamides in Gewald Reaction | Gewald 3-Component Reaction | Reactivity is generally good for a range of aldehydes and ketones, but can be lower for ketones compared to aldehydes. nih.gov | Steric hindrance from the ketone can impede the initial condensation step. |

| N-Aryl vs. N-Alkyl Cyanoacetamides | Gewald 3-Component Reaction | Aromatic and aliphatic amine-derived cyanoacetamides are both effective, expanding the reaction's versatility. nih.gov | The electronic and steric properties of the N-substituent can influence the reactivity of the amide and the properties of the resulting thiophene. |

| Alkyl vs. Aryl Diazoacetates | C-H Insertion Reactions | Aryl diazoacetates are readily activated by blue light, while alkyl counterparts are less studied but also show absorption in the visible region. nih.gov | The aryl group can better stabilize the carbene intermediate through resonance. |

This table is generated based on established chemical principles and examples from related syntheses.

This comparative analysis underscores the importance of substituent effects in directing the course and efficiency of chemical reactions involving cyanoester analogues.

Theoretical Studies on Structure-Reactivity Relationships in Cyanoester Systems

Theoretical and computational chemistry provide powerful tools for understanding the intricate relationship between the structure of a molecule and its reactivity. sciencepublishinggroup.comresearchgate.net For cyanoester systems like ethyl 2-cyano-3-methylpentanoate and its analogues, computational studies can elucidate reaction mechanisms, predict reactivity, and explain the influence of various substituents. researchgate.netresearchgate.net

The reactivity of these compounds is largely governed by electronic effects, which can be categorized as inductive and resonance effects. lumenlearning.com

Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the atoms. For example, an electron-withdrawing group can pull electron density away from the reaction center, making it more electrophilic.

Resonance Effects: These involve the delocalization of pi electrons across a conjugated system. A substituent that can donate or withdraw electrons through resonance can significantly stabilize or destabilize reaction intermediates and transition states.

Computational methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties that correlate with reactivity: sciencepublishinggroup.com

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Transition State Analysis: Calculating the energy of transition states allows for the determination of activation barriers, providing a quantitative measure of reaction rates.

For cyanoester systems, theoretical studies can predict how different substituents on the pentanoate backbone or modifications to the ester and cyano groups will affect reactivity. For example, an electron-donating group on the backbone might increase the nucleophilicity of the alpha-carbanion, facilitating alkylation reactions. Conversely, an electron-withdrawing group near the nitrile function can increase its electrophilicity, making it more susceptible to nucleophilic attack. nih.gov Computational studies on related systems have shown that electron-donating groups can have a beneficial effect on antioxidant activity in phenolic compounds, while electron-withdrawing groups have a negative effect, demonstrating the predictive power of these methods. nih.gov Similarly, in the context of CO₂ reduction by metal complexes, electron-withdrawing substituents on the ligands shift reduction potentials to more positive values. frontiersin.org These principles are broadly applicable to understanding the reactivity of the diverse analogues of ethyl 2-cyano-3-methylpentanoate.

Advanced Analytical and Spectroscopic Characterization of Ethyl 2 Cyano 3 Methylpentanoate

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The molecular structure of Ethyl 2-cyano-3-methylpentanoate is elucidated through a combination of spectroscopic methods, each providing unique insights into its atomic and molecular composition.

Infrared (IR) Spectroscopy: The infrared spectrum of a molecule reveals the presence of specific functional groups. For Ethyl 2-cyano-3-methylpentanoate, characteristic absorption bands are expected for the nitrile (C≡N) and ester (C=O) functionalities. The nitrile stretch typically appears in the range of 2260-2240 cm⁻¹, while the ester carbonyl stretch is expected around 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also be present. rsc.org The vibrational properties of ethyl cyanoacetate (B8463686) and its derivatives have been studied, providing a basis for interpreting the spectrum of the target compound. rsc.org

As a close structural analog, the FTIR spectrum of Ethyl 2-cyano-2-ethyl-3-methylpentanoate offers valuable comparative data.

Table 1: Predicted Spectroscopic Data for Ethyl 2-cyano-3-methylpentanoate

| Technique | Predicted Data | Source |

| Mass Spectrometry (Predicted) | Adduct | m/z |

| [M+H]⁺ | 170.11756 | |

| [M+Na]⁺ | 192.09950 | |

| [M-H]⁻ | 168.10300 | |

| [M+NH₄]⁺ | 187.14410 | |

| [M+K]⁺ | 208.07344 | |

| [M+H-H₂O]⁺ | 152.10754 | |

| [M+HCOO]⁻ | 214.10848 | |

| [M+CH₃COO]⁻ | 228.12413 | |

| Data obtained from PubChemLite for C₉H₁₅NO₂. researchgate.net |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and aiding in structural elucidation. The fragmentation pattern of esters is well-documented and can be applied to predict the fragmentation of Ethyl 2-cyano-3-methylpentanoate. libretexts.orgyoutube.comyoutube.com Key fragments would likely arise from cleavage adjacent to the carbonyl group and the loss of the ethoxy group.

Predicted collision cross-section (CCS) values for various adducts of Ethyl 2-cyano-3-methylpentanoate have been calculated and are presented in Table 1. researchgate.net For comparative purposes, GC-MS data for the related compound, Ethyl 2-cyano-2-ethyl-3-methylpentanoate, shows prominent peaks that can help in identifying fragmentation patterns common to this class of compounds. chemsynthesis.com

Chromatographic Methods for Purity Assessment and Separation of Ethyl 2-cyano-3-methylpentanoate and its Intermediates

Chromatographic techniques are indispensable for assessing the purity of Ethyl 2-cyano-3-methylpentanoate and for separating it from starting materials, byproducts, and other intermediates.

Gas Chromatography (GC): Gas chromatography is a suitable method for analyzing the purity of volatile compounds like Ethyl 2-cyano-3-methylpentanoate. The technique has been successfully applied to the analysis of alkyl cyanoacrylates, a related class of compounds. dtic.mil A gas-liquid chromatography method using a silicone-based stationary phase can be employed to separate the components of a reaction mixture and quantify the purity of the final product. dtic.mil

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of organic compounds. For compounds like Ethyl 2-cyano-3-methylpentanoate, reverse-phase HPLC would be a standard approach. While specific methods for this exact compound are not detailed in the literature, methods for separating similar compounds, such as other ethyl esters, have been developed. These methods typically utilize C18 columns with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid for improved peak shape.

Advanced Techniques for Stereochemical Assignment of Chiral Centers

Ethyl 2-cyano-3-methylpentanoate possesses two chiral centers, at the C2 and C3 positions, which means it can exist as a mixture of four stereoisomers (two pairs of enantiomers). The determination of the specific stereochemical configuration is a critical aspect of its complete characterization.

The synthesis of Ethyl 2-cyano-3-methylpentanoate is typically achieved through a Knoevenagel condensation. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the catalysts used. researchgate.netwikipedia.orgrsc.orgrsc.orgorganic-chemistry.org Generally, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate can lead to the formation of E- and Z-isomers, and the subsequent reduction or reaction can introduce diastereoselectivity at the newly formed chiral centers. rsc.org

Chiral Chromatography: The separation of the diastereomers and enantiomers of Ethyl 2-cyano-3-methylpentanoate can be achieved using chiral chromatography.

Chiral Gas Chromatography (GC): Chiral GC, often employing cyclodextrin-based stationary phases, is a powerful technique for separating enantiomers of volatile compounds. researchgate.netgcms.czresearchgate.netchromatographyonline.com Derivatized cyclodextrins can provide the necessary stereochemical recognition to resolve the different stereoisomers of the target compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another essential tool for separating stereoisomers. This can be done either by using a chiral stationary phase or by derivatizing the analyte with a chiral resolving agent to form diastereomers that can be separated on a standard stationary phase.

The absolute configuration of the separated stereoisomers would then need to be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison with a stereochemically defined standard, if available.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Cyano 3 Methylpentanoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful toolset for determining the three-dimensional structure and electronic characteristics of molecules with high accuracy. Methods like Density Functional Theory (DFT) are frequently employed to model complex organic molecules such as Ethyl 2-cyano-3-methylpentanoate. By solving approximations of the Schrödinger equation, these calculations can predict a wide range of molecular properties.

A typical approach involves geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For Ethyl 2-cyano-3-methylpentanoate, this would reveal the precise spatial arrangement of its ethyl ester, cyano, and sec-butyl groups. Following optimization, further calculations can elucidate its electronic properties. The distribution of electron density, for instance, can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This is crucial for identifying electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the cyano and carbonyl groups is expected to create a significant partial positive charge on the alpha-carbon (C2), a key factor in its reactivity.

Furthermore, Frontier Molecular Orbital (FMO) theory is used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the molecule's ability to accept electrons, while the HOMO energy reflects its electron-donating capability. The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For Ethyl 2-cyano-3-methylpentanoate, the LUMO is likely centered around the π* orbitals of the nitrile and carbonyl groups, making these sites susceptible to nucleophilic attack.

Table 1: Theoretically Calculable Molecular and Electronic Properties for Ethyl 2-cyano-3-methylpentanoate This table represents typical properties that can be determined using quantum chemical calculations, such as DFT with a basis set like 6-31G(d,p).

| Property | Description | Significance |

| Optimized Geometry | ||

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides the fundamental 3D structure of the molecule. |

| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | Defines the molecule's shape and steric environment. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for defining conformations. | Determines the relative orientation of substituents and conformational isomers. |

| Electronic Properties | ||

| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge separation. | Influences intermolecular forces, solubility, and interactions with other polar molecules. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; related to the ionization potential. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; related to the electron affinity. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, optical properties, and kinetic stability. |

| Mulliken Atomic Charges (e) | A method for partitioning the electron density among the atoms in a molecule. | Helps identify electrophilic and nucleophilic centers, predicting sites of reaction. |

| Electrostatic Potential Map | A visual representation of the charge distribution on the molecule's surface. | Illustrates regions of positive and negative potential, guiding the understanding of intermolecular interactions. |

Reaction Pathway Modeling and Mechanistic Predictions for Transformations of Ethyl 2-cyano-3-methylpentanoate

Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of plausible reaction mechanisms and the identification of transition states and intermediates. Transformations of Ethyl 2-cyano-3-methylpentanoate, such as hydrolysis, are well-suited for this type of analysis.

In acidic conditions, the hydrolysis typically follows the AAC2 mechanism, which involves the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. nih.govic.ac.uk Theoretical modeling can compare the energy barriers of these different pathways to predict which mechanism is favored under specific conditions. nih.gov

Another key reaction is the Knoevenagel condensation, which is often used to synthesize α,β-unsaturated cyanoesters. wikipedia.org While Ethyl 2-cyano-3-methylpentanoate is a product of such reactions, the principles can be applied to its further transformations. Computational studies can model the initial deprotonation of the α-carbon to form a resonance-stabilized carbanion, a crucial step in many of its potential reactions. organic-chemistry.org The stability of this carbanion, influenced by both the cyano and ester groups, can be quantified, providing insight into its nucleophilicity and reactivity in C-C bond-forming reactions. By modeling the entire reaction coordinate, from reactants through transition states to products, a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.

In Silico Studies for Structure-Reactivity Correlations in Cyanoester Systems

In silico studies are powerful for establishing correlations between molecular structure and chemical reactivity across a series of related compounds. For cyanoester systems, these studies can quantify how changes in substituents affect reaction rates and equilibria, leading to predictive models. These models are often referred to as Quantitative Structure-Activity Relationships (QSAR) or, more broadly, structure-reactivity correlations.

The reactivity of cyanoesters like Ethyl 2-cyano-3-methylpentanoate is largely dictated by the electronic effects of the cyano (-CN) and ester (-COOR) groups. Both are electron-withdrawing, which significantly increases the acidity of the α-hydrogen and the electrophilicity of the β-carbon in related α,β-unsaturated systems. pcbiochemres.com An in silico approach to understanding this would involve calculating electronic descriptors for a series of cyanoesters with varying alkyl groups.

Computational methods can be used to calculate descriptors such as the partial charge on the α-carbon, the pKa of the α-hydrogen, and the LUMO energy. nih.gov These calculated descriptors can then be correlated with experimentally measured reaction rates, for instance, in nucleophilic addition reactions. A study might reveal a linear relationship between the calculated LUMO energy and the logarithm of the rate constant for a Michael addition reaction. nih.gov Such a correlation would provide a predictive tool for estimating the reactivity of new, unsynthesized cyanoesters. For Ethyl 2-cyano-3-methylpentanoate, its specific alkyl framework (the sec-butyl group at C3) influences steric hindrance and, to a lesser extent, electronic properties, which can be precisely quantified through modeling to predict its reactivity relative to other cyanoesters.

Conformational Analysis and Stereochemical Prediction of Ethyl 2-cyano-3-methylpentanoate

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. khanacademy.org For a molecule like Ethyl 2-cyano-3-methylpentanoate, which contains two adjacent chiral centers (C2 and C3), this analysis is particularly complex and crucial for understanding its properties and behavior. The molecule can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Computational modeling is an essential tool for predicting the most stable conformations of each diastereomer. The analysis typically focuses on rotation around the C2-C3 bond, which can be visualized using Newman projections. jeeadv.ac.in By rotating one carbon atom relative to the other in increments (e.g., 60 degrees), one can identify various staggered and eclipsed conformations.

The relative energies of these conformers are determined by a combination of torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups). In Ethyl 2-cyano-3-methylpentanoate, the substituents on the C2-C3 bond are hydrogen (H), methyl (CH₃), ethyl (CH₂CH₃), cyano (CN), and ethyl carboxylate (C(O)OEt). The most stable conformations will be staggered arrangements that minimize the steric repulsion between the largest groups. The 'anti' conformation, where the largest groups on C2 and C3 are 180° apart, is generally the lowest in energy. 'Gauche' interactions, where large groups are 60° apart, are less stable. Eclipsed conformations represent energy maxima.

Quantum chemical calculations can provide precise energy differences between these conformers, allowing for the construction of a potential energy diagram for rotation around the C2-C3 bond. nih.gov This allows for the prediction of the predominant conformation(s) at equilibrium. Such information is vital, as the reactivity and spectroscopic properties of the molecule are an average of the properties of its populated conformers.

Table 2: Representative Newman Projections and Qualitative Stability for Conformations around the C2-C3 Bond Viewing from C2 to C3. Let R¹=CN, R²=C(O)OEt, R³=CH₃, R⁴=CH₂CH₃. The stability is a qualitative prediction based on steric hindrance.

| Conformation | Dihedral Angle (R²-C2-C3-R⁴) | Key Interactions | Predicted Relative Stability |

| Staggered | |||

| Anti | 180° | Largest groups (e.g., C(O)OEt and Ethyl) are furthest apart. | Most Stable |

| Gauche 1 | 60° | Gauche interaction between large groups (e.g., C(O)OEt and Ethyl). | Less Stable |

| Gauche 2 | 300° (-60°) | Gauche interaction between different sets of groups. | Less Stable |

| Eclipsed | |||

| Syn-periplanar | 0° | Largest groups eclipse each other. | Least Stable (Highest Energy) |

| Eclipsed 1 | 120° | A large group eclipses a smaller group (e.g., H). | Unstable |

| Eclipsed 2 | 240° | A large group eclipses a smaller group. | Unstable |

Applications in Advanced Organic Synthesis Research

Role as a Precursor in Complex Molecule Synthesis

The strategic placement of its functional groups allows Ethyl 2-cyano-3-methylpentanoate to act as a precursor in the synthesis of intricate molecular architectures. The electron-withdrawing nature of the nitrile and ester groups activates the adjacent alpha-carbon, making it susceptible to a variety of chemical transformations essential for building complex structures.

While specific, direct synthesis of commercialized pharmaceuticals using Ethyl 2-cyano-3-methylpentanoate is not extensively documented in publicly available literature, its structural analogs play crucial roles as intermediates, highlighting its potential. For instance, similar cyanoester compounds are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The versatile reactivity of the cyanoacetate (B8463686) core is well-established for creating heterocyclic compounds that are foundational to many drugs. wikipedia.org

The synthesis of the anticonvulsant drug Pregabalin, for example, involves an intermediate, ethyl 2-cyano-4-methylpentanoate, which shares the core functional arrangement of the target compound. google.com This demonstrates the utility of such cyanoesters in constructing pharmacologically active molecules. Similarly, a deuterated version of a related compound, (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester, serves as an intermediate in the preparation of labeled Ethosuximide, a medication used to treat epilepsy. pharmaffiliates.com These examples underscore the potential of Ethyl 2-cyano-3-methylpentanoate as a valuable intermediate for analogous pharmaceutical and potentially agrochemical compounds, where such chemical motifs are common.

Table 1: Related Cyanoester Intermediates in Pharmaceutical Synthesis

| Intermediate Compound | Related Pharmaceutical | Therapeutic Class |

|---|---|---|

| Ethyl 2-cyano-4-methylpentanoate | Pregabalin | Anticonvulsant |

In the realm of industrial research, Ethyl 2-cyano-3-methylpentanoate serves as a valuable building block for specialty chemicals. Its parent compound, ethyl cyanoacetate, is a foundational material for synthesizing a wide array of organic compounds. chemprob.orgorgsyn.org The functional groups of Ethyl 2-cyano-3-methylpentanoate allow for its incorporation into various molecular frameworks to produce specialty chemicals such as dyes, fragrances, and other performance-oriented materials. For example, related esters like ethyl 2-methylpentanoate are used as fragrance components and flavoring agents. chemimpex.comchemicalbook.com The chemical reactivity of the nitrile and ester groups allows for transformations that can tune the properties of the final product for specific industrial applications.

Integration into Multi-Step Synthesis Strategies for Diversified Chemical Scaffolds

Ethyl 2-cyano-3-methylpentanoate is well-suited for integration into multi-step synthesis strategies aimed at producing libraries of compounds with diverse chemical scaffolds. The acidic alpha-carbon can participate in C-C bond-forming reactions like Knoevenagel condensations and Michael additions, which are fundamental steps in building molecular complexity. wikipedia.org

This reactivity allows chemists to use it as a starting point to construct a core molecular structure (a scaffold) which can then be systematically modified. By reacting the ester or nitrile groups, or by further functionalizing the alkyl backbone, a wide range of derivatives can be created from a single precursor. This approach, often termed diversity-oriented synthesis, is crucial in drug discovery and materials science for rapidly generating and testing novel compounds with varied functionalities. The ability to create varied molecular architectures from this single building block makes it a valuable tool in developing new chemical entities.

Potential in Polymer Chemistry and Material Science Applications

The potential of Ethyl 2-cyano-3-methylpentanoate extends into polymer chemistry and material science. Research has shown that the alkylation of its parent compound, ethyl cyanoacetate, can yield not only cyclization products but also polymeric materials. chemprob.org This suggests that under specific conditions, Ethyl 2-cyano-3-methylpentanoate could be used as a monomer or a precursor to monomers for polymerization.

The nitrile and ester functional groups offer routes for incorporation into polymer chains. For example:

The ester group can be hydrolyzed to a carboxylic acid, which can then be used in the synthesis of polyesters or polyamides.

The nitrile group can undergo hydrolysis or reduction to an amine, providing another reactive site for polymerization.

These potential transformations would allow for the creation of specialty polymers with tailored properties, such as altered thermal stability, solubility, or mechanical strength, making it a compound of interest for research in advanced materials.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Ethyl 2-cyano-3-methylpentanoate |

| Ethyl cyanoacetate |

| Ethyl 2-cyano-4-methylpentanoate |

| (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 |

| Ethyl 2-methylpentanoate |

| Pregabalin |

Interactions with Biological Systems: Academic Research Focus on Mechanisms

Studies on Enzyme-Catalyzed Transformations Involving Ester and Cyano Groups of Ethyl 2-cyano-3-methylpentanoate

Academic investigations into the biotransformation of ethyl 2-cyano-3-methylpentanoate focus on the two primary reactive sites: the ethyl ester and the cyano group. The molecule's susceptibility to enzyme-catalyzed reactions makes it a subject of interest for understanding its metabolic fate and potential bioactivity.

The ester linkage is a primary target for hydrolytic enzymes, particularly esterases. These enzymes catalyze the cleavage of the ester bond, a common metabolic pathway for many ester-containing compounds. researchgate.net This reaction involves the hydrolysis of ethyl 2-cyano-3-methylpentanoate to yield ethanol (B145695) and its corresponding carboxylic acid, 2-cyano-3-methylpentanoic acid. researchgate.net While specific studies detailing the enzymatic resolution of ethyl 2-cyano-3-methylpentanoate are not extensively documented, the hydrolysis of similar ester compounds by enzymes like pig liver esterase (PLE) is well-established, demonstrating the general feasibility of such transformations. researchgate.net

The cyano (nitrile) group is also susceptible to enzymatic transformation. Enzymes such as nitrilases can hydrolyze the C≡N group to a carboxylic acid or an amide. However, in the context of cyanoesters like ethyl 2-cyano-3-methylpentanoate, the hydrolysis of the ester group is often the more readily discussed metabolic pathway in preliminary biological assessments. smolecule.com

| Enzymatic Transformation | Functional Group | Enzyme Class (Example) | Resulting Product(s) |

| Ester Hydrolysis | Ethyl Ester (-COOC₂H₅) | Hydrolases (Esterases) | 2-Cyano-3-methylpentanoic acid and Ethanol |

| Nitrile Hydrolysis | Cyano (-C≡N) | Hydrolases (Nitrilases) | Carboxylic acid or Amide derivatives |

Theoretical Postulations of Molecular Interactions with Biological Targets

Theoretical models provide a framework for predicting how ethyl 2-cyano-3-methylpentanoate might interact with biological macromolecules, primarily enzymes and receptors. These postulations are based on the physicochemical properties of its functional groups.

One of the most significant theoretical mechanisms of action for cyanoesters is competitive enzyme inhibition. smolecule.com In this model, the inhibitor molecule resembles the enzyme's natural substrate and competes with it for binding to the active site. wikipedia.orgbritannica.com Because the inhibitor occupies the active site, the enzyme cannot bind its substrate, and the catalytic reaction is blocked. wikipedia.org

For a molecule like ethyl 2-cyano-3-methylpentanoate, it is postulated that its structure could act as a mimic for the endogenous substrate of a particular enzyme. smolecule.comlibretexts.org The inhibitor binds reversibly to the active site, and its effect can be overcome by increasing the concentration of the natural substrate. britannica.comucl.ac.uk This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km), which reflects the need for a higher substrate concentration to achieve half of the maximum reaction velocity (Vmax), while the Vmax itself remains unchanged. wikipedia.org

The specific functional groups of ethyl 2-cyano-3-methylpentanoate are believed to play distinct roles in its potential interactions with biological receptors.

Cyano Group (-C≡N): The cyano group is a potent electron-withdrawing group, creating a region of positive electrostatic potential. mdpi.com This feature allows it to participate in a variety of noncovalent intermolecular interactions, which are crucial for the specific binding to an enzyme or receptor active site. mdpi.com

Alkyl Structure (3-methylpentanoate): The size, shape, and hydrophobicity of the carbon backbone are critical determinants for how well the molecule fits into a receptor's binding pocket. nih.gov The specific stereochemistry of the methyl group at the third position can also influence binding affinity and biological activity.

Investigation of Antimicrobial Properties in In Vitro Models (Mechanistic Explorations)

While mechanistic studies focusing specifically on ethyl 2-cyano-3-methylpentanoate are limited, research on analogous cyano-containing compounds provides insight into potential antimicrobial mechanisms. Derivatives of 2-cyano-propenic acid have demonstrated inhibitory activity against various microorganisms, including fungi and algae. nih.gov

The proposed mechanism for these related compounds involves the interaction of their polarized chemical structures with essential microbial components. nih.gov It is theorized that the electron-accepting nature of the cyano group could enable the molecule to interfere with critical biological pathways in microorganisms. nih.govnih.gov Such interference might occur through the inhibition of key enzymes necessary for microbial metabolism or by disrupting cellular membrane integrity, ultimately leading to the inhibition of growth or cell death. mdpi.com The antimicrobial effect of related compounds has been shown to be dependent on factors like hydrophobicity and the electronic effects of substituents on the molecule. nih.gov

| Microorganism Class | Example Organism | Observed Effect of Related Cyano-Compounds | Potential Mechanism |

| Algae | Chlorella pyrenoidosa | Growth Inhibition | Disruption of metabolic pathways |

| Yeast | Saccharomyces cerevisiae | Growth Inhibition | Enzyme inhibition |

| Fungi | Candida albicans | Growth Inhibition | Interference with cellular processes |

| Fungi | Aspergillus niger | Growth Inhibition | Interaction with essential biomolecules |

Analysis of Active Metabolites Formed Through Ester Hydrolysis

The biotransformation of ethyl 2-cyano-3-methylpentanoate, particularly through ester hydrolysis, is a critical area of investigation as it can lead to the formation of active metabolites. smolecule.com The hydrolysis of the ethyl ester group by enzymes within a biological system results in the formation of two new compounds: ethanol and 2-cyano-3-methylpentanoic acid . chemspider.com

This resulting carboxylic acid is considered a potential active metabolite because the change from an ester to a carboxyl group significantly alters the molecule's physicochemical properties. smolecule.com The carboxyl group is more polar and can engage in different, often stronger, ionic interactions and hydrogen bonding with biological targets compared to the original ester group. Therefore, it is plausible that the observed biological activity of the parent compound could be partially or wholly attributable to this metabolite. smolecule.com Understanding the formation and activity of 2-cyano-3-methylpentanoic acid is essential for a complete picture of the parent compound's biological profile.

Future Research Directions and Emerging Trends for Ethyl 2 Cyano 3 Methylpentanoate

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of cyanoacetate (B8463686) esters often involves methods like Fischer esterification of cyanoacetic acid or the Kolbe nitrile synthesis using alkali metal cyanides. researchgate.netwikipedia.org While effective, these pathways can present environmental and safety challenges, such as the use of strong acids or highly toxic reagents. Future research is increasingly focused on developing novel and sustainable synthetic routes that are more environmentally benign and economically viable.

Furthermore, there is a continuous drive to improve existing catalytic systems. This includes the development of novel heterogeneous catalysts that can be easily recovered and reused, minimizing waste. The investigation of flow chemistry processes also presents a promising avenue. Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and improved reaction control, leading to higher yields and purity for the synthesis of Ethyl 2-cyano-3-methylpentanoate and its derivatives.

Development of Highly Enantioselective Methodologies for Chiral Synthesis

Ethyl 2-cyano-3-methylpentanoate possesses a chiral center at the C3 carbon. The synthesis of single enantiomers is of paramount importance, particularly for applications in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. Consequently, a major thrust of future research is the development of highly enantioselective synthetic methodologies.

The advent of organocatalysis has significantly expanded the toolbox for asymmetric synthesis. nih.gov Future work will likely focus on designing and screening novel chiral organocatalysts that can induce high stereoselectivity in the synthesis of the Ethyl 2-cyano-3-methylpentanoate backbone. Similarly, the field of transition-metal catalysis continues to evolve. The development of new chiral ligands, such as chiral bisphosphines, has enabled highly enantioselective hydrogenations and other transformations for creating chiral centers. nih.gov Applying these advanced catalytic systems to the synthesis of this specific target molecule could provide efficient access to enantiomerically pure forms. nih.gov Achieving high enantiomeric excess (ee) is a critical goal for these future synthetic strategies. nih.gov

Expansion of Applications in Chemical Biology and Mechanistic Understanding